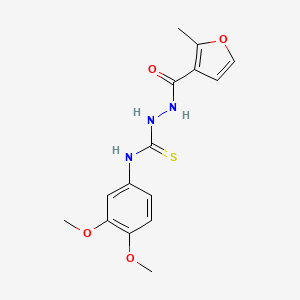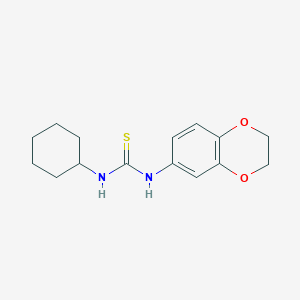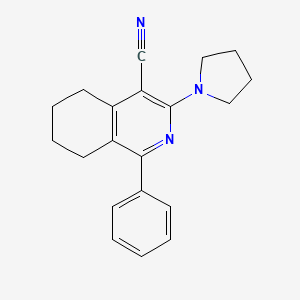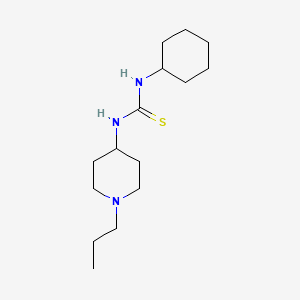
N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, commonly known as DMFHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMFHC belongs to the class of hydrazinecarbothioamide derivatives, which have been studied for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of DMFHC is not fully understood. However, studies have shown that DMFHC inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDACs are overexpressed in many cancer cells and are associated with tumor progression and metastasis. Inhibition of HDACs by DMFHC leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMFHC has been shown to exhibit potent anti-proliferative activity against various cancer cell lines. In addition, DMFHC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. DMFHC has also been shown to exhibit anti-inflammatory and anti-viral properties. However, further studies are needed to fully understand the biochemical and physiological effects of DMFHC.
Vorteile Und Einschränkungen Für Laborexperimente
DMFHC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-cancer activity against various cancer cell lines. DMFHC also exhibits relatively low toxicity, making it a potential candidate for further pre-clinical and clinical studies. However, DMFHC has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
Zukünftige Richtungen
There are several future directions for the study of DMFHC. One potential direction is to further investigate its mechanism of action and potential applications in medicinal chemistry. Another direction is to study the pharmacokinetics and pharmacodynamics of DMFHC in pre-clinical and clinical studies. In addition, further studies are needed to fully understand the biochemical and physiological effects of DMFHC and its potential limitations for lab experiments. Overall, DMFHC has the potential to be a promising candidate for further research in medicinal chemistry.
Synthesemethoden
DMFHC can be synthesized using a simple two-step reaction. The first step involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-3-furoic acid hydrazide to form the intermediate product, N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. The second step involves the reaction of the intermediate product with carbon disulfide and hydrazine hydrate to form DMFHC. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
DMFHC has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that DMFHC exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFHC has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition to its anti-cancer activity, DMFHC has also been studied for its anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-11(6-7-22-9)14(19)17-18-15(23)16-10-4-5-12(20-2)13(8-10)21-3/h4-8H,1-3H3,(H,17,19)(H2,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPTSKCMYOKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)





![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
